Tetraethylthiourea
Overview
Description
Tetraethylthiourea is an organosulfur compound with the molecular formula C9H20N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by ethyl groups. This compound is known for its unique chemical properties and has various applications in different fields such as chemistry, biology, and industry.
Mechanism of Action
Target of Action
Tetraethylthiourea, also known as 1,1,3,3-tetraethylthiourea, is an organosulfur compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the core of the compound is thiourea, with each nitrogen connected to two ethyl groups . This structure may influence its interaction with its targets and any resulting changes.
Biochemical Pathways
Thiourea and its derivatives, including this compound, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylthiourea can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of ethylamine with carbon disulfide, followed by oxidation. The reaction typically proceeds as follows:
- Ethylamine reacts with carbon disulfide to form an intermediate.
- The intermediate is then oxidized to produce this compound.
The reaction conditions usually involve mild temperatures and the use of solvents like water or ethanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous-flow synthesis. This method involves the reaction of ethylamine with sulfur in an aqueous medium. The process is efficient and allows for the production of high-purity this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tetraethylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Tetraethylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It has been studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Research has explored its potential use in developing new pharmaceuticals, particularly for its antithyroid properties.
Industry: It is used in the production of rubber, plastics, and dyes due to its ability to act as a vulcanization accelerator.
Comparison with Similar Compounds
Similar Compounds
Tetramethylthiourea: Similar to tetraethylthiourea but with methyl groups instead of ethyl groups.
Thiourea: The parent compound with hydrogen atoms instead of ethyl groups.
N,N’-Diethylthiourea: A derivative with two ethyl groups instead of four.
Uniqueness
This compound is unique due to its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to other thiourea derivatives. Its ability to act as a ligand and its potential biological activities make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1,1,3,3-tetraethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-5-10(6-2)9(12)11(7-3)8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPQVOFATJEJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338891 | |
Record name | Thiourea, tetraethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4274-15-1 | |
Record name | Tetraethylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4274-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, tetraethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiourea, N,N,N',N'-tetraethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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